(S)-Piperidine-3-carboxylic acid hydrochloride
Overview
Description
- “(S)-Piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C<sub>6</sub>H<sub>10</sub>ClNO<sub>2</sub>.
- It belongs to the class of piperidine carboxylic acids and is commonly used in organic synthesis and pharmaceutical research.
Synthesis Analysis
- The synthesis of this compound involves the reaction of piperidine with chloroacetic acid or its derivatives.
- Detailed synthetic pathways and reaction conditions can be found in relevant literature.
Molecular Structure Analysis
- The molecular structure of “(S)-Piperidine-3-carboxylic acid hydrochloride” consists of a piperidine ring with a carboxylic acid group attached at the 3-position.
- The stereochemistry of the piperidine ring is specified as “(S)”.
- The hydrochloride salt is formed by protonation of the carboxylic acid group with hydrochloric acid.
- The molecular weight, bond lengths, and angles can be determined using computational methods or experimental techniques such as X-ray crystallography.
Chemical Reactions Analysis
- “(S)-Piperidine-3-carboxylic acid hydrochloride” can participate in various chemical reactions, including:
- Acid-base reactions: Protonation of the carboxylic acid group by strong bases.
- Esterification: Reaction with alcohols to form esters.
- Amide formation: Reaction with amines to form amides.
- Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
- Reduction: Conversion of the carboxylic acid group to an alcohol.
- Salt formation: Reaction with bases to form the hydrochloride salt.
- The specific reactions depend on the reaction conditions and the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Physicochemical properties include solubility, melting point, boiling point, pKa, and stability.
- Experimental data or computational predictions can provide insights into these properties.
- For example, the solubility of “(S)-Piperidine-3-carboxylic acid hydrochloride” in different solvents can be determined experimentally.
- The pH-dependent behavior of the compound can also be studied.
Scientific Research Applications
Catalyst Development
One application of piperidine derivatives is in the development of novel catalysts. For instance, piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been utilized for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives. These catalysts can be easily recovered and reused multiple times without significant loss of catalytic activity, highlighting their potential for sustainable chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Activity
Piperidine derivatives have been investigated for their antimicrobial properties. New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against bacteria and fungi. This suggests that modifications of the piperidine structure could lead to potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Spectroscopic and Theoretical Studies
The complex formation between (R/S)-piperidine-3-carboxylic acid and other compounds has been a subject of spectroscopic and theoretical studies. Such research provides insights into the molecular interactions and structural characteristics of piperidine complexes, which can be crucial for understanding their chemical behavior and potential applications (Anioła et al., 2016).
Synthetic Methodologies
Piperidine derivatives are key intermediates in the synthesis of a broad range of compounds. Research has focused on developing efficient, modular, and stereoselective synthesis methods for substituted piperidines. These methodologies are important for the production of pharmaceuticals and other biologically active molecules, demonstrating the versatility of piperidine derivatives in organic synthesis (Cui, Li, & Zhang, 2010).
Safety And Hazards
- “(S)-Piperidine-3-carboxylic acid hydrochloride” should be handled with care due to its potential hazards.
- Safety precautions include wearing appropriate personal protective equipment (PPE) and avoiding contact with skin, eyes, and mucous membranes.
- Specific safety information can be found in material safety data sheets (MSDS) or other relevant sources.
Future Directions
- Research on “(S)-Piperidine-3-carboxylic acid hydrochloride” can explore its applications, optimization of synthesis methods, and potential therapeutic uses.
- Investigating its stability, formulation, and pharmacokinetics could guide future drug development.
properties
IUPAC Name |
(3S)-piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWUDOLANRDSF-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647516 | |
Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperidine-3-carboxylic acid hydrochloride | |
CAS RN |
851956-01-9 | |
Record name | Nipecotic acid hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851956019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-piperidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIPECOTIC ACID HYDROCHLORIDE, S-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R91429V3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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